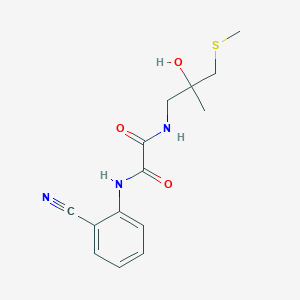![molecular formula C16H9Cl2N3O B2727712 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile CAS No. 476211-12-8](/img/no-structure.png)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BIPN or BIPN-14228 and belongs to the class of imidazolium-based ionic liquids.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Facile Synthesis : A study described the synthesis of various derivatives, including 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile, which incorporated a thieno-[2,3-b]thiophene moiety. This research highlighted a versatile and convenient method for synthesizing these compounds (Mabkhot, Elshafy Kheder, & Al-Majid, 2010).
Chemical Reactions and Complex Formation
- Tautomerization and Complex Formation : Another study discussed the formation of N-heterocyclic carbenes by tautomerization of mesomeric betaines derived from 2-(Imidazolium-1-yl)phenolates. The research explored the creation of cyclic boron adducts and palladium complexes from these compounds, revealing new insights into their chemical behavior and potential applications in complex formation (Liu, Nieger, Hübner, & Schmidt, 2016).
Anticancer Activity
- Anticancer Applications : A notable study synthesized new benzimidazole derivatives bearing an oxadiazole nucleus, demonstrating significant to good in vitro anticancer activity. This research indicated the potential of these compounds in cancer treatment, with one compound emerging as a lead due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibition
- Corrosion Inhibition : A comprehensive assessment was conducted on the corrosion inhibition mechanisms of novel benzimidazole compounds for mild steel in HCl. The study highlighted the anticorrosion capacity of these compounds, emphasizing their potential use in protecting metals from corrosion (Chaouiki, Chafiq, Rbaa, Salghi, Lakhrissi, Ali, Bashir, & Chung, 2020).
Crystal Structures and Luminescent Properties
- X-ray Crystal Structures and Luminescence : Research on the X-ray crystal structures of solvated bisimidazole derivatives, including an analogous lophine-type compound, provided insights into their structural properties and potential for forming new inclusion hosts (Felsmann, Hübscher, Seichter, & Weber, 2012).
- Luminescent Complexes : Another study synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, showcasing blue-green luminescence. These findings opened up possibilities for their use in photoluminescent applications (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile' involves the condensation of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone with 3,5-dichlorobenzoyl chloride followed by reaction with sodium cyanide to form the nitrile group.", "Starting Materials": [ "2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone", "3,5-dichlorobenzoyl chloride", "sodium cyanide" ], "Reaction": [ "Step 1: 2-(1H-benzo[d]imidazol-2(3H)-ylidene)acetophenone is reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding ketone intermediate.", "Step 2: The ketone intermediate is then reacted with sodium cyanide in the presence of a polar aprotic solvent such as DMF to form the nitrile group.", "Step 3: The resulting compound is purified by column chromatography to obtain the final product, '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile'." ] } | |
Número CAS |
476211-12-8 |
Nombre del producto |
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile |
Fórmula molecular |
C16H9Cl2N3O |
Peso molecular |
330.17 |
Nombre IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H9Cl2N3O/c17-10-5-9(6-11(18)7-10)15(22)12(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-12- |
Clave InChI |
RSHBZWQDKFHXCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




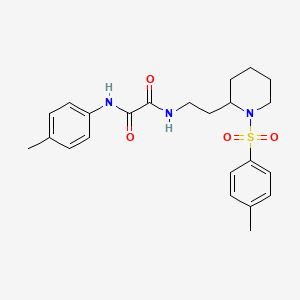
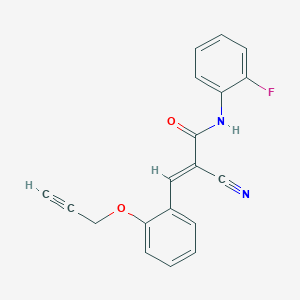

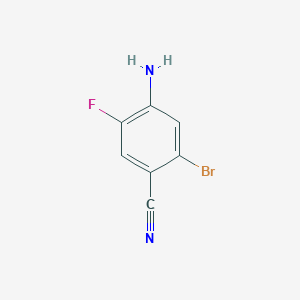
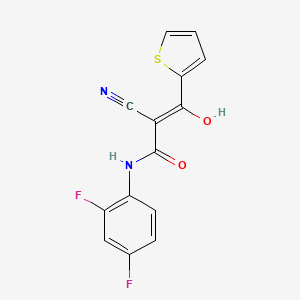


![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)


![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)
